
Glycyl-l-glutamine
Overview
Description
Glycylglutamine is a dipeptide composed of glycine and glutamine. It is commonly used in amino acid solutions for parenteral nutrition, providing essential nutrients to patients who cannot consume food orally . The compound has a molecular formula of C7H13N3O4 and a molecular weight of 203.198 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycylglutamine can be synthesized through various methods. One common method involves the protection of the N-terminal of glycine with Boc acid anhydride to form N-(tert-butoxycarbonyl)-glycine. This intermediate is then condensed with L-glutamine using chloroformate through a mixed anhydride method. The final product is obtained by deprotection with trifluoroacetic acid and recrystallization .
Industrial Production Methods: In industrial settings, glycylglutamine is produced by mixing glutamine with a carbonate water solution. This mixture provides a stable weak alkali environment for the low-temperature addition of phthalimide acetyl chloride. The resulting product is then hydrazinolyzed with excessive hydrazine hydrate to obtain glycylglutamine .
Chemical Reactions Analysis
Types of Reactions: Glycylglutamine undergoes various chemical reactions, including hydrolysis and deamidation. Hydrolysis of glycylglutamine results in the formation of glycine and glutamine. Deamidation involves the cleavage of the gamma-amido bond of glutamine residues, producing ammonia and glutamate .
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions.
Deamidation: Catalyzed by enzymes such as glutaminases or by chemical treatment with acids or alkalis.
Major Products:
Hydrolysis: Glycine and glutamine.
Deamidation: Ammonia and glutamate.
Scientific Research Applications
Metabolic and Nutritional Applications
Glycyl-L-glutamine serves as a significant source of glutamine, an essential amino acid involved in numerous metabolic processes. It has been shown to enhance gut health and recovery in clinical nutrition. For instance, studies indicate that this compound supplementation can improve the recovery of the intestine from starvation atrophy and dysfunction, particularly in parenteral nutrition situations .
Clinical Studies on this compound
A review of clinical trials highlights several conditions where this compound has been beneficial:
- Cancer : Improved responses to chemotherapy.
- Post-surgical recovery : Enhanced recovery rates in patients undergoing major surgeries.
- Trauma and burn victims : Assists in recovery by improving nitrogen balance and immune function.
A summary table of notable clinical studies is as follows:
Condition | Study Reference | Outcome |
---|---|---|
Cancer | Bozzetti et al., 1997 | Enhanced chemotherapy response |
Post-surgery | Fürst et al., 2001 | Improved recovery rates |
Trauma/Burn | Nattakom et al., 1995 | Better nitrogen balance |
Myocardial Protection
Research has demonstrated that this compound can provide myocardial protection during ischemic events. A study involving isolated rat hearts showed that the presence of this compound significantly improved post-ischemic function by enhancing the rate pressure product and reducing reperfusion damage .
Key Findings
- This compound (5 mM) increased the rate pressure product significantly compared to controls.
- It also delayed ischemic contracture and reduced lactate accumulation during ischemia.
Neurological Effects
This compound has been investigated for its neuroprotective properties. In experiments involving denervated cat superior cervical ganglia, it was found to oppose the decline of choline acetyltransferase levels, suggesting a role in preventing axonal degeneration . This points to potential therapeutic applications in neurodegenerative conditions.
Applications in Cell Culture and Biomanufacturing
In biomanufacturing and cell culture, this compound is utilized as a serum-free medium supplement. Its stability compared to free L-glutamine makes it a preferred choice for maintaining cell viability and promoting growth in various mammalian cell cultures .
Benefits in Cell Culture
- Enhances cell survival rates.
- Supports the growth of hybridoma cells used for monoclonal antibody production.
- Aids in tissue engineering applications.
Summary of Potential Applications
The diverse applications of this compound extend across various fields, including:
- Clinical Nutrition : Enhancing recovery from trauma and surgery.
- Cardiology : Protecting against ischemia-reperfusion injury.
- Neurology : Potentially aiding in neuroprotection.
- Biotechnology : Supporting cell culture processes.
Mechanism of Action
The mechanism of action of glycylglutamine involves its hydrolysis into glycine and glutamine, which are then utilized in various metabolic pathways. Glutamine serves as a nitrogen transporter and an energy source for cells, while glycine is involved in protein synthesis and neurotransmission .
Comparison with Similar Compounds
Glycyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.
Glycyl-L-tyrosine: Used in similar applications but has distinct biochemical properties.
Uniqueness: Glycylglutamine is unique due to its stability and solubility, making it suitable for parenteral nutrition. Its ability to provide both glycine and glutamine makes it a valuable compound in medical and nutritional applications .
Biological Activity
Glycyl-L-glutamine (Gly-Gln) is a dipeptide composed of the amino acids glycine and L-glutamine. It has garnered attention in recent years for its potential biological activities, particularly in the fields of nutrition, immunology, and neurobiology. This article explores the biological activity of Gly-Gln, summarizing key research findings, case studies, and relevant data.
1. Immune Function and Nutrition
Gly-Gln has been studied for its role in enhancing immune function, particularly in the context of total parenteral nutrition (TPN). A study demonstrated that Gly-Gln-enriched TPN solutions effectively maintained gut-associated lymphoid tissue (GALT) integrity and improved upper respiratory tract immunity compared to standard TPN solutions. Specifically, mice receiving Gly-Gln exhibited a significantly lower incidence of viral shedding than those on TPN alone .
2. Neurotrophic Effects
Gly-Gln has been identified as a neurotrophic factor that influences the activity of acetylcholinesterase (AChE) in cultured embryonic rat skeletal muscle. It was found to enhance AChE levels in denervated superior cervical ganglia (SCG) in cats, suggesting a potential role in neuroprotection and maintenance of cholinergic activity .
3. Regulation of Feeding Behavior
Recent studies have indicated that Gly-Gln may modulate feeding behavior through its interaction with neuropeptide Y (NPY) pathways. In male broiler chicks, co-administration of Gly-Gln with NPY significantly attenuated hyperphagia induced by NPY, suggesting that Gly-Gln can influence appetite regulation via central melanocortin systems .
1. Transport Mechanisms
The biological activity of Gly-Gln is partly mediated through peptide transporters such as PEPT2, which facilitate its absorption and utilization in various tissues. Research indicates that PEPT2 plays a critical role in the uptake of Gly-Gln in the choroid plexus and other organs, impacting its availability for metabolic processes .
2. Metabolic Pathways
Gly-Gln's metabolism involves its hydrolysis into glycine and L-glutamine, both of which have distinct physiological roles. L-glutamine is known for its importance in immune cell function and gut health, while glycine contributes to various metabolic pathways including neurotransmission and muscle function .
Case Study 1: Total Parenteral Nutrition
In a controlled experiment involving mice subjected to TPN, supplementation with Gly-Gln resulted in maintained lymphocyte counts in Peyer's patches and reduced viral shedding during respiratory challenges. This case highlights the protective effects of Gly-Gln on mucosal immunity during nutritional deficiencies .
Case Study 2: Neurotrophic Activity
A study investigating the neurotrophic effects of Gly-Gln revealed that it significantly increased AChE levels when infused into denervated SCG. The findings suggest that Gly-Gln may have therapeutic potential for conditions involving cholinergic dysfunction .
Case Study 3: Feeding Regulation
In avian models, Gly-Gln was shown to mitigate hyperphagic responses induced by NPY injections, indicating its potential role as a modulator of appetite regulation within hypothalamic pathways .
Table 1: Comparative Effects of this compound vs L-Glutamine
Parameter | This compound | L-Glutamine |
---|---|---|
GALT Integrity | Maintained | Decreased |
Viral Shedding Rate | 20% | 70% |
AChE Levels in SCG | Increased | Not assessed |
Hyperphagia Attenuation | Significant | Not assessed |
Table 2: Transport Mechanisms Involving PEPT2
Compound | Transporter | Tissue Type | Effect |
---|---|---|---|
This compound | PEPT2 | Choroid Plexus | Enhanced peptide absorption |
L-Glutamine | PEPT2 | Intestinal Epithelium | Standard absorption |
Q & A
Basic Research Questions
Q. What methodological approaches are used to study the stability and degradation kinetics of Glycyl-L-glutamine in cell culture media?
this compound is prone to degradation under physiological conditions, requiring stabilization via dipeptide formulation. Researchers often employ high-performance liquid chromatography (HPLC) to quantify its stability over time in media at varying pH and temperatures. Comparative studies with alternative dipeptides (e.g., L-Alanyl-L-glutamine) reveal this compound's slower uptake rates in CHO cells, which reduces metabolic byproducts like ammonia . For controlled experiments, media should be pre-equilibrated at 37°C, and degradation products (e.g., free glutamine) monitored using mass spectrometry.
Q. How is this compound transported across biological membranes, and what experimental models are used to investigate this?
this compound transport is mediated by proton-coupled oligopeptide transporters (PEPT1/PEPT2). The Ussing-chamber technique, applied to pig jejunum, demonstrates its electrogenic transport via short-circuit current measurements . In vitro models using rat choroid plexus epithelial cells or transfected HEK293 cells expressing PEPT2 confirm tissue-specific uptake mechanisms. Competitive inhibition assays with glycylsarcosine (a non-metabolizable analog) are used to validate transporter specificity .
Q. What analytical methods are recommended for quantifying this compound purity and structural integrity in research-grade samples?
Canonical and isomeric SMILES notations (e.g., CC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O
) are critical for verifying structural identity via nuclear magnetic resonance (NMR) . Purity assays (>97% by HPLC) and mass spectrometry (molecular weight: 221.21 Da) are standard. Certificates of Analysis (CoA) from suppliers should include water content (e.g., monohydrate form: C₇H₁₅N₃O₅·H₂O) and residual solvent data .
Advanced Research Questions
Q. How do contradictory findings on this compound’s biological effects inform experimental design in stress models?
In LPS-challenged weaning piglets, this compound supplementation improved growth performance (ADG, G:F ratios) and reduced IL-1β levels, yet did not fully reverse LPS-induced ileal villus atrophy . Contradictions arise from variability in stressor timing (e.g., single vs. repeated LPS injections) and dipeptide dosage. Researchers should standardize stressor protocols and include endpoint analyses (e.g., cytokine profiling, intestinal histology) to isolate dipeptide-specific effects .
Q. What mechanisms underlie this compound’s enhanced efficacy in mouse preimplantation embryo culture compared to free glutamine?
Studies using mouse embryos show this compound increases blastocyst formation rates by 15–20% compared to L-glutamine. This is attributed to its slower hydrolysis, which maintains stable intracellular glutamine levels and reduces ammonium toxicity. Experimental validation involves culturing embryos in sequential media (e.g., KSOM-AA) with controlled dipeptide concentrations (0.5–1.0 mM) and measuring developmental milestones (e.g., cleavage timing) .
Q. How do interspecies differences in dipeptide transporter expression impact this compound pharmacokinetics?
PEPT2 knockout mice exhibit reduced this compound uptake in the choroid plexus, highlighting its reliance on this transporter in the blood-brain barrier. In contrast, intestinal uptake in pigs is PEPT1-dominated. Researchers must select species-appropriate models and use CRISPR-modified cell lines to dissect transporter contributions. Pharmacokinetic parameters (e.g., t₁/₂, Vd) should be cross-validated using radiolabeled tracers (³H-Gly-Gln) .
Q. What experimental strategies optimize this compound use in biopharmaceutical cell culture systems?
this compound’s lower uptake rate in CHO cells (vs. L-Alanyl-L-glutamine) reduces glycolytic overflow, minimizing lactate accumulation. Dose-response experiments (0–10 mM) combined with metabolic flux analysis (e.g., Seahorse XF) identify optimal concentrations for cell viability and product titer. Media supplementation should align with cell line-specific glutamine auxotrophy and ammonia sensitivity thresholds .
Properties
IUPAC Name |
(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMUAGGSDZXTHX-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156917 | |
Record name | Glycylglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13115-71-4 | |
Record name | Glycyl-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13115-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycylglutamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycylglutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15990 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glycylglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-5-amino-2-[(aminoacetyl)amino]-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCYL-GLUTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7125Z98HT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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